Propyl butanoate, 3-hydroxy
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Overview
Description
Propyl butanoate, 3-hydroxy, is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol . It is an ester, which is a class of compounds commonly found in nature and used in various industrial applications . Esters are known for their pleasant aromas and are often used in flavorings and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl butanoate, 3-hydroxy, can be synthesized through the esterification of butanoic acid with propanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
Butanoic acid+Propanol→Propyl butanoate, 3-hydroxy+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed . This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl butanoate, 3-hydroxy, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butanoic acid and propanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanoic acid and propanol.
Reduction: Propanol and butanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Propyl butanoate, 3-hydroxy, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of propyl butanoate, 3-hydroxy, involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and propanol, which can then participate in further biochemical reactions . The ester bond is susceptible to nucleophilic attack, leading to the formation of intermediate products that can further react under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Similar ester with ethyl group instead of propyl.
Methyl butanoate: Similar ester with methyl group instead of propyl.
Butyl butanoate: Similar ester with butyl group instead of propyl.
Uniqueness
Propyl butanoate, 3-hydroxy, is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules . This makes it distinct from other esters that lack the hydroxyl group and may have different physical and chemical properties .
Properties
CAS No. |
116310-04-4 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propyl 3-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-7(9)5-6(2)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
DYIMQAHDHMHISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C)O |
Origin of Product |
United States |
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